4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol
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Overview
Description
4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol involves its interaction with biological molecules through the formation of hydrogen bonds and coordination with metal ions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-methoxyphenyl)methyleneamino]phenol
- 4-[(E)-(3,4-dimethylphenyl)methyleneamino]phenol
- 4-[(E)-(3,4-dihydroxyphenyl)methyleneamino]phenol
Uniqueness
4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol is unique due to the presence of methoxy groups on the aromatic ring, which enhance its electron-donating properties and increase its stability. This makes it more effective as an antioxidant and provides better coordination with metal ions compared to similar compounds without methoxy substituents .
Properties
CAS No. |
13160-77-5 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H15NO3/c1-18-14-8-3-11(9-15(14)19-2)10-16-12-4-6-13(17)7-5-12/h3-10,17H,1-2H3 |
InChI Key |
IYEYNXRUMDCYGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)O)OC |
Origin of Product |
United States |
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